3-Bromo-3'-iso-propoxybiphenyl
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Overview
Description
3-Bromo-3’-iso-propoxybiphenyl is an organic compound with the molecular formula C15H15BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-iso-propoxybiphenyl typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.
Introduction of Isopropoxy Group: The brominated biphenyl is then reacted with isopropyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to form the isopropoxy derivative.
Industrial Production Methods
Industrial production of 3-Bromo-3’-iso-propoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.
Catalytic Processes: Employing catalysts to enhance the reaction rate and yield.
Purification: Utilizing techniques such as distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-iso-propoxybiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Carbonyl compounds such as ketones or aldehydes.
Coupling Products: Extended biphenyl systems with additional functional groups.
Scientific Research Applications
3-Bromo-3’-iso-propoxybiphenyl finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-iso-propoxybiphenyl involves its interaction with specific molecular targets, depending on the context of its use. For example:
In Chemical Reactions: Acts as a substrate or intermediate, undergoing transformations through well-defined reaction pathways.
In Biological Systems: May interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4’-iso-propoxybiphenyl
- 3-Bromo-2’-iso-propoxybiphenyl
- 4-Bromo-3’-iso-propoxybiphenyl
Uniqueness
3-Bromo-3’-iso-propoxybiphenyl is unique due to the specific positioning of the bromine and isopropoxy groups, which confer distinct reactivity and properties compared to its isomers and other biphenyl derivatives. This unique structure makes it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-3-(3-propan-2-yloxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(2)17-15-8-4-6-13(10-15)12-5-3-7-14(16)9-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGEYFUWBNXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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